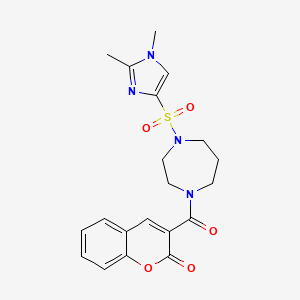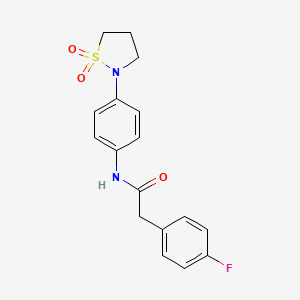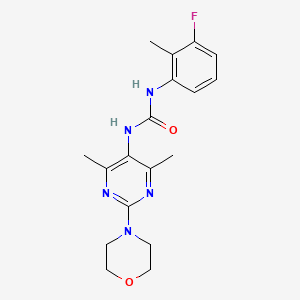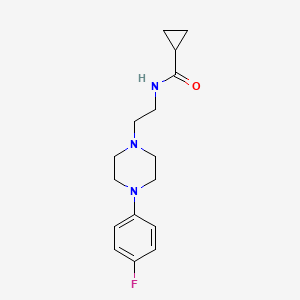
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide” is a type of cinnamamide and a secondary carboxamide . It has a molecular formula of C16H14ClNO2 .
Synthesis Analysis
While specific synthesis information for your compound was not found, 4-Methoxyphenethylamine, a related compound, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
Molecular Structure Analysis
The InChI string for “3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide” is InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14 (11-15)18-16 (19)10-7-12-5-8-13 (17)9-6-12/h2-11H,1H3, (H,18,19) .
Physical And Chemical Properties Analysis
The related compound “4-Methoxyphenyl isocyanate” has a refractive index of 1.548, a boiling point of 106-110 °C/16 mmHg, and a density of 1.151 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of 1,2,4-triazole derivatives known for their synthesis flexibility and potential biological activities. A notable study by Bektaş et al. (2007) describes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial activities. These compounds, including those structurally related to N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrated varying degrees of effectiveness against microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Lipase and α-Glucosidase Inhibition
The compound's framework serves as a basis for synthesizing novel heterocyclic compounds with significant biological activities. Bekircan, Ülker, and Menteşe (2015) developed derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide that exhibited notable inhibition of lipase and α-glucosidase. These enzymes are crucial in metabolic processes, and inhibitors can be potential treatments for conditions like obesity and diabetes. Specifically, some synthesized compounds showed remarkable anti-lipase and anti-α-glucosidase activities, suggesting therapeutic applications in managing diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antitumor Potentials
Research into triazole derivatives, including N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, extends into exploring their potential as antimicrobial and antitumor agents. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the triazole backbone, showing promising in vitro antibacterial and antifungal activities. These findings underscore the potential of triazole derivatives in developing new therapeutic agents against various bacterial and fungal pathogens (Desai, Dodiya, & Shihora, 2011).
Corrosion Inhibition
The triazole ring present in N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also finds applications in industrial settings, particularly in corrosion inhibition. Li et al. (2007) explored the efficacy of triazole derivatives as inhibitors for the corrosion of mild steel in acidic media. Their study demonstrated that these compounds effectively prevent metal corrosion, a valuable trait for protecting industrial machinery and infrastructure (Li, He, Pei, & Hou, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZSYIQMMFPWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)
![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)



![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)
![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)